(S)-1-Benzyl-3-hydroxypiperidine

Chiral Resolution Asymmetric Synthesis Enantioselectivity

(S)-1-Benzyl-3-hydroxypiperidine (CAS 91599-79-0), systematically designated (3S)-1-benzylpiperidin-3-ol, is a chiral secondary alcohol within the N-benzylpiperidine class, with molecular formula C12H17NO and a molecular weight of 191.27 g/mol. This compound serves as a fundamental enantiomerically pure building block in medicinal chemistry, particularly valued for its role as a synthetic intermediate in the development of neurologically active pharmaceuticals, including antipsychotics and sedatives.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 91599-79-0
Cat. No. B1630477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-3-hydroxypiperidine
CAS91599-79-0
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m0/s1
InChIKeyUTTCOAGPVHRUFO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (S)-1-Benzyl-3-hydroxypiperidine CAS 91599-79-0: Chiral Piperidine Intermediate with Verified Enantiopurity for Pharmaceutical R&D


(S)-1-Benzyl-3-hydroxypiperidine (CAS 91599-79-0), systematically designated (3S)-1-benzylpiperidin-3-ol, is a chiral secondary alcohol within the N-benzylpiperidine class, with molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound serves as a fundamental enantiomerically pure building block in medicinal chemistry, particularly valued for its role as a synthetic intermediate in the development of neurologically active pharmaceuticals, including antipsychotics and sedatives . Its chiral nature is defined by a specific optical rotation of [α]20/D +13.5±1.5° (c = 2.1 in methanol), enabling the stereoselective construction of complex drug candidates [1]. The compound is typically supplied with an enantiomeric purity of ≥98% (HPLC, chiral purity), making it suitable for rigorous, structure-driven drug discovery campaigns .

Why (S)-1-Benzyl-3-hydroxypiperidine Cannot Be Substituted with Racemic or Alternative N-Benzylpiperidines in Stereospecific Synthesis


The procurement of (S)-1-Benzyl-3-hydroxypiperidine, as opposed to its racemate or the (R)-enantiomer, is dictated by strict stereochemical requirements in asymmetric synthesis and drug development. The racemic mixture (CAS 14813-01-5) is a 50:50 blend of (S)- and (R)-enantiomers, which cannot provide the stereochemical control needed for synthesizing single-enantiomer drug candidates, as mandated by regulatory agencies for new pharmaceuticals . Substitution with the (R)-enantiomer (CAS 91599-81-4) will lead to a stereochemically inverted product with potentially different biological activity, pharmacokinetics, or toxicity profiles, rendering it unacceptable for a defined synthetic route or biological assay . Furthermore, the absence of the critical 3-hydroxy group or its replacement—common in other N-benzylpiperidine analogs—eliminates the compound‘s function as a synthetic handle for subsequent functionalization, such as O-alkylation or esterification, which are key steps in building more complex drug molecules .

Quantitative Differentiation of (S)-1-Benzyl-3-hydroxypiperidine (CAS 91599-79-0) Against Key Comparators


Enantiomeric Purity: (S)-1-Benzyl-3-hydroxypiperidine Demonstrates Verified Chiral Integrity Critical for Stereospecific Syntheses

The (S)-enantiomer of 1-benzyl-3-hydroxypiperidine is commercially available with a guaranteed enantiomeric purity of ≥98% as determined by HPLC using a chiral stationary phase, whereas the racemic mixture (CAS 14813-01-5) by definition contains only 50% of the desired (S)-isomer . This high enantiopurity is crucial; for example, in a patent describing the preparation of chirality-1-t-butyloxycarboryl-3-hydroxy piperidine, a starting material of (S)-1-benzyl-3-hydroxypiperidine with an initial 95% ee was further purified to 99% ee through recrystallization with isopropanol [1]. This demonstrates that a minimum high ee value is required as a starting point for achieving the ultra-high enantiopurity necessary for pharmaceutical intermediates.

Chiral Resolution Asymmetric Synthesis Enantioselectivity

Enantioselective Synthesis Potential: (S)-Enantiomer Yields a Unique Stereochemical Outcome in Piperidine Derivative Construction

The (S)-enantiomer is a critical scaffold for the enantiocontrolled construction of regio- and stereodivergent trisubstituted piperidines. In a study using organometallic enantiomeric scaffolding, the (S)-1-benzyl-3-hydroxypiperidine precursor was transformed into a library of complex piperidines with defined stereochemistry. While the paper does not provide direct comparative yield data for the (S)- vs. (R)-enantiomer, it establishes that the specific (S)-configuration is a requisite for accessing a particular stereochemical series of products [1]. The (R)-enantiomer, conversely, is reported for use as an asymmetric catalyst in the enantioselective synthesis of aliphatic aldehydes, a distinct application . This functional divergence confirms that the two enantiomers are not interchangeable synthetic reagents.

Asymmetric Catalysis Organometallic Scaffolding Medicinal Chemistry

Derivatization and Bioactivity: (S)-Configuration is Essential for High-Potency USP7 and AChE Inhibitors

While the (S)-1-benzyl-3-hydroxypiperidine core itself is an intermediate, its derivatives demonstrate potent, stereospecific biological activity. A study on N-benzylpiperidinol derivatives as USP7 inhibitors revealed that the (S)-enantiomer of a closely related analog (bearing a 4-hydroxy-4-phenylpiperidine moiety) exhibited a 30- to 100-fold increase in USP7 inhibitory activity compared to its (R)-enantiomer, with IC50 values of 0.056 μM vs. 1.7-5.6 μM, respectively [1]. This class-level evidence strongly supports that the (S)-stereochemistry of the 3-hydroxy group is critical for optimal binding to biological targets. Furthermore, N-benzyl-3-hydroxypiperidine derivatives have been reported to possess potent anti-acetylcholinesterase (AChE) activity, with IC50 values in the nanomolar range (e.g., 3.2 nM), positioning them as lead compounds for Alzheimer‘s disease therapeutics .

USP7 Inhibitor Acetylcholinesterase Alzheimer‘s Disease

Supply Chain Reliability: Validated Scalable Resolution Process Underpins Consistent Quality of (S)-1-Benzyl-3-hydroxypiperidine

A key differentiator for the (S)-enantiomer is the existence of a robust, industrially viable resolution and recycling process. A patented method details the use of camphorsulfonic acid to resolve racemic 1-benzyl-3-hydroxypiperidine, yielding the (S)-enantiomer camphorsulfonate salt with 95% ee, which can be further purified to 99% ee [1]. Critically, the unwanted (R)-enantiomer is not discarded but is racemized and recycled back into the process, an economically and environmentally favorable feature [2]. This established methodology ensures a consistent and scalable supply of the (S)-enantiomer with high enantiopurity, a factor not always guaranteed for less common chiral building blocks.

Chemical Resolution Process Chemistry Supply Chain

Procurement-Driven Application Scenarios for (S)-1-Benzyl-3-hydroxypiperidine (CAS 91599-79-0)


Enantioselective Synthesis of Complex Piperidine-Based Drug Candidates

Procure (S)-1-Benzyl-3-hydroxypiperidine as a starting material when your research program demands the stereocontrolled synthesis of trisubstituted piperidines or other complex chiral amines. The ≥98% enantiomeric purity of this compound, as verified by chiral HPLC , is essential for accessing specific stereochemical series, as demonstrated by its use in organometallic enantiomeric scaffolding to create regio- and stereodivergent libraries [1]. Using the racemate or the (R)-enantiomer would result in an unpredictable or inverted stereochemical outcome, rendering the synthetic route invalid.

Development of Highly Potent USP7 Inhibitors for Oncology Research

Utilize the (S)-enantiomer as a key intermediate in the synthesis of N-benzylpiperidinol derivatives being explored as USP7 inhibitors for cancer therapy. Structure-activity relationship (SAR) studies have definitively shown that the (S)-configuration on the piperidine ring is critical for achieving low nanomolar potency against USP7, with the corresponding (R)-enantiomer exhibiting a 30- to 100-fold drop in activity . Procurement of the correct enantiomer is therefore mandatory for any medicinal chemistry effort targeting this axis.

Synthesis of CNS-Active Agents for Neurological Disorders

Employ (S)-1-Benzyl-3-hydroxypiperidine as a foundational building block for creating novel acetylcholinesterase (AChE) inhibitors or other CNS-penetrant small molecules. Its derivatives have demonstrated extremely potent anti-AChE activity with IC50 values as low as 3.2 nM, highlighting the scaffold‘s utility in developing therapeutics for Alzheimer‘s disease and related dementias . The chiral purity of the (S)-form ensures that the resulting pharmacophore maintains the correct three-dimensional orientation for optimal target engagement in the central nervous system.

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